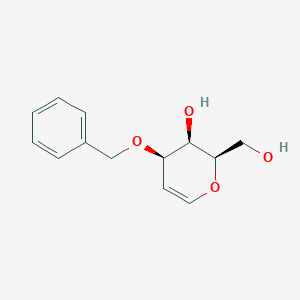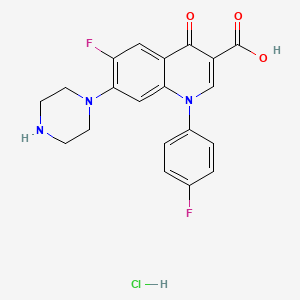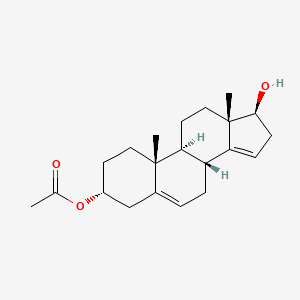
1,4-Bis(aziridin-1-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Bis(aziridin-1-yl)butane-2,3-dione is a compound with the molecular formula C8H12N2O2 . It is also known by other names such as 1,4-Di(aziridin-1-yl)butane-2,3-dione .
Synthesis Analysis
The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione derivatives has been reported in the literature . The compound is used for the synthesis of some 2,3-butanedione derivatives .Molecular Structure Analysis
The molecular structure of 1,4-Bis(aziridin-1-yl)butane-2,3-dione consists of two aziridine groups attached to a butane-2,3-dione core . The InChI string for the compound is InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Bis(aziridin-1-yl)butane-2,3-dione is 168.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 168.089877630 g/mol . The topological polar surface area is 40.2 Ų .Scientific Research Applications
Building Blocks for Polyamines
Aziridines, such as “1,4-Bis(aziridin-1-yl)butane-2,3-dione”, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of aziridines are used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
The polymers derived from aziridines have been found to be effective in adsorbing CO2 . This property makes them useful in applications aimed at reducing greenhouse gas emissions .
Chelation and Materials Templating
Aziridine-based polymers are used in chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . They are also used in materials templating, which involves using a template to create a particular material structure .
Non-viral Gene Transfection
Aziridine-based polymers are used in non-viral gene transfection . This involves the introduction of foreign DNA into cells using methods other than viral vectors .
Anticancer Agents
Aziridine-containing compounds have been of interest as anticancer agents since the late 1970s . The design, synthesis, and study of triaziquone (TZQ) analogues, with the aim of obtaining compounds with enhanced efficacy and reduced toxicity, are ongoing research efforts .
Selective Oxidation of Dialkyl and Alkyl Aryl Sulfides
“1,4-Bis(aziridin-1-yl)butane-2,3-dione” is used as an efficient reagent for the selective oxidation of dialkyl and alkyl aryl sulfides to the corresponding sulfoxides in high yields under mild conditions .
Recyclable Reagent
The compound is also used as a recyclable reagent . The aqueous phase containing highly water-soluble IL can be easily concentrated in vacuo to recycle the compound, which can then be used to regenerate the compound with bromine .
properties
IUPAC Name |
1,4-bis(aziridin-1-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666373 |
Source


|
| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
CAS RN |
90434-64-3 |
Source


|
| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)


![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)



![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)